2H-chromene-3-carboxamide
Overview
Description
2H-chromene-3-carboxamide derivatives are a class of compounds that have attracted significant interest due to their presence in many natural and synthetic biologically active compounds. These molecules are characterized by a chromene core, which is a benzopyran derivative, and an amide group at the third position. The interest in these compounds is driven by their diverse range of biological activities and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2H-chromene-3-carboxamide derivatives has been achieved through various methods. One efficient pathway involves the Bi(OTf)3-catalyzed addition of isocyanides to 2H-chromene acetals, which allows for the preparation of 2-carboxamide-2H-chromenes with high yields and broad substrate scope . Another approach utilizes a one-pot three-step method involving the hydrolysis of 4-cyanobuta-1,3-dienolate salts to generate a library of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives . Additionally, a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids, which can be further derivatized .
Molecular Structure Analysis
The molecular structure of 2H-chromene-3-carboxamide derivatives is characterized by the presence of a chromene ring fused with a carboxamide group. The structural diversity of these compounds is further enriched by the introduction of various substituents on the chromene ring and the amide nitrogen, which can significantly influence their biological activities. X-ray crystallography has been used to confirm the structures of key products, providing insights into the regio- and stereochemistry of the synthesized compounds .
Chemical Reactions Analysis
2H-chromene-3-carboxamide derivatives can undergo a variety of chemical reactions. For instance, they can participate in ruthenium-catalyzed oxidative annulation with alkynes, which involves double C-H functionalization and allows for the synthesis of complex molecules with high regioselectivity . Another example is the isocyanide-based domino conjugate addition/O-trapping rearrangement sequence, which leads to the formation of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromene-3-carboxamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their application in synthesis and medicinal chemistry. The introduction of various functional groups can modulate their lipophilicity and electronic properties, affecting their reactivity and biological activity . Moreover, the presence of the amide group can enhance the stability of these compounds and provide additional sites for chemical modification.
Relevant Case Studies
Several case studies highlight the potential applications of 2H-chromene-3-carboxamide derivatives. For example, a series of indolyl-4H-chromene-3-carboxamides synthesized via a one-pot reaction exhibited good antioxidant and antibacterial activities, with some derivatives showing activity against bacterial strains with MIC values ranging from 9.3 to 18.75 µg mL−1 . Another study reported the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides with cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity comparable to standard anticancer drugs . These studies demonstrate the therapeutic potential of 2H-chromene-3-carboxamide derivatives in the treatment of various diseases.
Scientific Research Applications
Eco-Friendly Synthesis Methods
2H-chromene-3-carboxamide derivatives are synthesized using environmentally friendly methods, such as the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, demonstrating a commitment to green chemistry principles. This approach offers excellent yields and high atom economy, making it an attractive method for producing these compounds (Proença & Costa, 2008).
Diverse Biological Applications
2H-chromene-3-carboxamide derivatives have shown promising results in various biological applications. They exhibit antibacterial activities against both Gram-positive and Gram-negative organisms and demonstrate strong antioxidant activities, suggesting their potential in medicinal chemistry and pharmacological research (Chitreddy & Shanmugam, 2017). Another study highlights the use of these compounds as versatile building blocks for new azole systems, further underlining their significance in drug discovery and development (Azab, Azab, & Elkanzi, 2017).
Advanced Synthetic Protocols
Innovative synthetic strategies allow for the efficient preparation of polyfunctional molecular scaffolds like 2-carboxamide-2H-chromenes. These methods are not only efficient, yielding up to 95% product, but also practical and scalable, indicating their potential for industrial applications (Lyu et al., 2016).
Photophysical Properties
2H-chromene-3-carboxamide derivatives are also significant in materials science, especially due to their unique photophysical properties. Their potential in developing new photochromic materials, which are important in various technological applications, has been explored, highlighting the versatility of these compounds beyond biological applications (Cerqueira et al., 2003).
Future Directions
2H-Chromenes, including 2H-chromene-3-carboxamide, display a broad spectrum of biological activities . The 2H-chromene substructure is an important structural motif present in a variety of medicines, natural products, and materials showing unique photophysical properties . Hence, the structural importance of the benzopyran moiety has elicited a great deal of interest in the field of organic synthesis and chemical biology to develop new and improved synthesis of these molecular skeletons .
properties
IUPAC Name |
2H-chromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEVMKODWDQIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144274 | |
Record name | Compound 69-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-carboxamide | |
CAS RN |
10185-00-9 | |
Record name | Delta(3)-chromene-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 69-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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